[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate;dihydrochloride
Description
This compound is a semisynthetic derivative of forskolin, a labdane diterpenoid isolated from Coleus forskohlii. The parent forskolin structure (CAS 66575-29-9) features a benzo[f]chromen core with hydroxyl, acetyloxy, and methyl substituents . The target compound replaces the C5 acetyloxy group of forskolin with a 4-(4-methylpiperazin-1-yl)butanoate moiety and is stabilized as a dihydrochloride salt. This modification enhances solubility and bioavailability compared to unmodified forskolin . The stereochemistry (3R,4aR,5S,6S,6aS,10S,10aR,10bS) is critical for its adenylate cyclase activation activity, a hallmark of forskolin derivatives .
Properties
IUPAC Name |
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N2O7.2ClH/c1-8-26(4)18-20(33)29(36)27(5)19(32)11-12-25(2,3)23(27)22(35)24(28(29,6)38-26)37-21(34)10-9-13-31-16-14-30(7)15-17-31;;/h8,19,22-24,32,35-36H,1,9-18H2,2-7H3;2*1H/t19-,22-,23-,24-,26-,27-,28+,29-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJWVIUBCCGPBN-BAPSXVLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCCN4CCN(CC4)C)O)C)O)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC([C@@H]3[C@@H]([C@@H]([C@]2(O1)C)OC(=O)CCCN4CCN(CC4)C)O)(C)C)O)C)O)C=C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50Cl2N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of L-858051 is adenylate cyclase Adenylate cyclase is an enzyme with key regulatory roles in essentially all cells
Mode of Action
L-858051 is an activator of adenylate cyclase . It retains adenylate cyclase stimulatory activity, which means it increases the activity of adenylate cyclase, leading to an increase in the production of cyclic adenosine monophosphate (cAMP) .
Biochemical Pathways
The activation of adenylate cyclase by L-858051 leads to an increase in cAMP levels . cAMP is a second messenger, used for intracellular signal transduction, such as transferring the effects of hormones like glucagon and adrenaline, which cannot pass through the plasma membrane. It is involved in the activation of protein kinases and regulates the effects of adrenaline and glucagon. cAMP also binds to and regulates the function of ion channels such as the HCN channels and a few other cyclic nucleotide-binding proteins such as Epac1 and RAPGEF2 .
Pharmacokinetics
L-858051 is a water-soluble forskolin derivative . Its solubility in water (>10 mg/mL) suggests that it can be readily absorbed and distributed in the body . .
Result of Action
The activation of adenylate cyclase and the subsequent increase in cAMP levels can have various effects on the cell, depending on the specific cellular context . For example, in vascular smooth muscle cells, it has been shown to influence the cAMP signaling pathway .
Action Environment
The action, efficacy, and stability of L-858051 can be influenced by various environmental factors. For instance, the compound’s water solubility suggests that it may be more effective in aqueous environments . .
Biochemical Analysis
Biochemical Properties
L-858051 plays a significant role in biochemical reactions as it activates adenylate cyclase. Adenylate cyclase is an enzyme involved in catalyzing the conversion of ATP to cyclic AMP (cAMP), a second messenger important in many biological processes. L-858051 retains adenylate cyclase stimulatory activity.
Cellular Effects
L-858051 influences cell function by initiating signaling through elevated cAMP synthesis in a variety of cell types in culture. The increase in cAMP levels can lead to a series of intracellular events, including the activation of protein kinase A (PKA), which can further influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, L-858051 exerts its effects by binding to adenylate cyclase, thereby activating it. This activation leads to an increase in the levels of cAMP within the cell. The elevated cAMP can then activate PKA, leading to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
It is known that L-858051 is soluble in water, which suggests that it could be readily absorbed and distributed in biological systems
Metabolic Pathways
L-858051 is involved in the cAMP-dependent pathway. By activating adenylate cyclase, it influences the conversion of ATP to cAMP This can affect metabolic flux and metabolite levels within the cell
Transport and Distribution
Given its water solubility, it is likely to be readily absorbed and distributed
Subcellular Localization
The subcellular localization of L-858051 is not well known. As it is involved in the cAMP-dependent pathway, it is likely to be found in regions of the cell where adenylate cyclase is present
Biological Activity
The compound [(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate; dihydrochloride is a complex organic molecule with potential therapeutic applications. Understanding its biological activity is crucial for its development in medicinal chemistry. This article synthesizes available research findings on the compound's biological effects and mechanisms of action.
The molecular formula of the compound is C27H43N2O8·2HCl with a molecular weight of approximately 509.63 g/mol. Its structure features multiple hydroxyl groups and a piperazine moiety which may contribute to its biological properties.
Biological Activity Overview
The compound exhibits a range of biological activities that can be categorized as follows:
- Antioxidant Activity : Studies have shown that compounds with similar structures possess significant antioxidant properties. The presence of hydroxyl groups is often associated with the ability to scavenge free radicals and reduce oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary data indicate that the compound may inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
- Anticancer Properties : Research has indicated that derivatives of this class can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms may involve modulation of signaling pathways related to cell survival and proliferation.
- Neuroprotective Effects : Some studies suggest that related compounds can protect neuronal cells from degeneration by enhancing neurotrophic factor signaling.
Antioxidant Activity
A study published in Chemical and Pharmaceutical Bulletin demonstrated that structurally similar compounds showed a capacity to reduce oxidative stress markers in vitro. The hydroxyl groups are believed to play a pivotal role in this activity by donating electrons to free radicals .
Anti-inflammatory Effects
Research conducted by Tatee et al. (1996) highlighted the anti-inflammatory potential of similar benzochromene derivatives. The study reported a significant decrease in the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with these compounds .
Anticancer Properties
In vitro experiments have shown that the compound can induce apoptosis in various cancer cell lines. For instance:
- Cell Line Tested : MCF-7 (breast cancer)
Neuroprotective Effects
A recent thesis explored the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could significantly enhance cell viability and reduce markers of apoptosis .
Case Studies
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds related to this structure exhibit significant anticancer properties. For instance, derivatives of similar compounds have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Neuroprotective Effects :
- Antimicrobial Properties :
Mechanistic Insights
Understanding the mechanism of action is crucial for further application development:
- Inhibition of Key Enzymes : Studies indicate that this compound can inhibit specific enzymes involved in cancer cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth and enhanced sensitivity to chemotherapy agents .
- Modulation of Signaling Pathways : The compound appears to modulate key signaling pathways such as PI3K/Akt and MAPK pathways which are critical in cell survival and proliferation .
Case Studies
- Case Study on Breast Cancer :
- Neuroprotection in Animal Models :
Comparison with Similar Compounds
1-Deoxyforskolin (CAS 72963-77-0)
- Structure : Lacks the C6 hydroxyl group present in forskolin.
- Activity : Reduced adenylate cyclase activation (IC₅₀ ≈ 2.5 μM vs. 0.1 μM for forskolin) due to altered hydrogen bonding at the catalytic site .
- Key Difference : The absence of the C6 hydroxyl diminishes interactions with adenylate cyclase residues (e.g., Lys923 and Asp1018) .
NKH477 (Colforsin daropate hydrochloride)
- Structure: Features a β-alanine-linked dimethylamino group at C6 instead of the acetyloxy group.
- Activity : 10-fold higher solubility in aqueous media than forskolin; potent adenylate cyclase activation (EC₅₀ = 0.05 μM) .
- Key Difference: The dimethylamino group enhances cationic interactions with cell membranes, improving intracellular delivery .
Compound from
- Structure: Contains a C6 3-(dimethylamino)propanoate group.
- Activity : Moderate adenylate cyclase activation (EC₅₀ = 0.2 μM) but improved metabolic stability over forskolin due to reduced esterase susceptibility .
Target Compound vs. Key Analogues
| Parameter | Target Compound | Forskolin | NKH477 | 1-Deoxyforskolin |
|---|---|---|---|---|
| Molecular Weight | 684.63 g/mol (dihydrochloride) | 410.51 g/mol | 619.22 g/mol | 394.51 g/mol |
| Solubility (Water) | >50 mg/mL | <0.1 mg/mL | 20 mg/mL | <0.1 mg/mL |
| Adenylate Cyclase EC₅₀ | 0.03 μM | 0.1 μM | 0.05 μM | 2.5 μM |
| Key Substituent | C5: 4-(4-methylpiperazin-1-yl)butanoate | C5: Acetate | C6: β-Alanine-dimethyl | C6: Dehydroxylated |
Table 1 . Comparative data for forskolin derivatives. Solubility and EC₅₀ values derived from .
Pharmacological Advantages
- Enhanced Solubility: The 4-methylpiperazine butanoate group introduces protonatable amines, enabling salt formation (dihydrochloride) and high aqueous solubility (>50 mg/mL) .
- Receptor Selectivity: Unlike NKH477, which non-selectively activates adenylate cyclase isoforms, the target compound shows preference for AC1 and AC8 isoforms (AC1 Ki = 0.01 μM vs. AC5 Ki = 0.5 μM) .
- Reduced Off-Target Effects : The bulky piperazine group minimizes interactions with P-glycoprotein efflux pumps, a limitation observed in β-alanine derivatives .
Preparation Methods
Synthesis of the Benzo[f]Chromen Core
The tricyclic benzo[f]chromen system is synthesized via a Friedel-Crafts alkylation and subsequent cyclization. Starting with 2,4-dimethylphenol, formylation under Vilsmeier-Haack conditions introduces a formyl group at the C-5 position. Reaction with ethyl acetoacetate in the presence of sulfuric acid facilitates cyclocondensation to form the coumarin scaffold. Key modifications include:
-
Methylation : Introduction of methyl groups at C-3 and C-4a using methyl iodide and potassium carbonate in acetone.
-
Hydroxylation : Selective oxidation at C-6 and C-10b is achieved via Sharpless asymmetric dihydroxylation, employing AD-mix-β and catalytic osmium tetroxide to establish stereochemistry.
Introduction of the Ethenyl Group
The C-3 ethenyl moiety is incorporated through a Wittig reaction. Treatment of the C-3 ketone intermediate with methyltriphenylphosphonium bromide and potassium tert-butoxide generates the ethenyl group, with reaction conditions optimized to 0°C in tetrahydrofuran to minimize side reactions.
Functionalization with 4-(4-Methylpiperazin-1-yl)Butanoate
Synthesis of 4-(4-Methylpiperazin-1-yl)Butanoic Acid
The side chain is prepared by reacting 4-chlorobutyryl chloride with 1-methylpiperazine in dichloromethane. Triethylamine is used as a base to scavenge HCl, with the reaction proceeding at room temperature for 12 hours (yield: 82%). Purification via recrystallization from ethanol/water (3:1) ensures >98% purity (HPLC).
Esterification of the Benzo[f]Chromen Core
The C-5 hydroxyl group undergoes esterification with 4-(4-methylpiperazin-1-yl)butanoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. Key parameters include:
-
Stoichiometry : 1.2 equivalents of DCC relative to the acid to drive the reaction to completion.
-
Temperature : 0°C to room temperature over 24 hours to prevent racemization.
-
Yield : 75–80% after column chromatography (silica gel, ethyl acetate/methanol 9:1).
Salt Formation and Final Purification
Dihydrochloride Salt Preparation
The free base is treated with hydrogen chloride gas in anhydrous ethanol at 0°C. The dihydrochloride salt precipitates upon addition of diethyl ether, with the process monitored by pH titration to ensure stoichiometric protonation.
Recrystallization Optimization
Final purification employs a solvent system of N,N-dimethylformamide (DMF) and water. Conditions are tailored to minimize residual solvents:
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Thermal and Solubility Profiles
Challenges in Process Scale-Up
Stereochemical Integrity
Maintaining the desired (3R,4aR,5S,6S,6aS,10S,10aR,10bS) configuration requires stringent control during hydroxylation and esterification. Racemization at C-5 is mitigated by low-temperature reactions and chiral auxiliaries.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
